Cas no 922006-73-3 (3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)

3,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepine core and dimethoxy-substituted benzene ring. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) disorders due to its structural resemblance to bioactive benzoxazepines. The sulfonamide moiety enhances binding affinity, while the dimethoxy groups may improve solubility and metabolic stability. Its rigid heterocyclic framework offers selectivity in molecular interactions, making it valuable for medicinal chemistry research. The compound's well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies in drug discovery.
3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide structure
922006-73-3 structure
Product Name:3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
CAS No:922006-73-3
MF:C18H20N2O6S
MW:392.426203727722
CID:6204454
PubChem ID:18571598
Update Time:2025-05-20

3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
    • 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
    • 922006-73-3
    • F2277-0009
    • AKOS024635550
    • 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
    • Inchi: 1S/C18H20N2O6S/c1-20-8-9-26-15-6-4-12(10-14(15)18(20)21)19-27(22,23)13-5-7-16(24-2)17(11-13)25-3/h4-7,10-11,19H,8-9H2,1-3H3
    • InChI Key: MMZZWVYSRUVONK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)OC)OC)(NC1C=CC2=C(C=1)C(N(C)CCO2)=O)(=O)=O

Computed Properties

  • Exact Mass: 392.10420754g/mol
  • Monoisotopic Mass: 392.10420754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 103Ų

3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Comprehensive Analysis of 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS No. 922006-73-3)

The compound 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide (CAS No. 922006-73-3) is a sulfonamide derivative with a unique benzoxazepine core structure. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of both dimethoxy and sulfonamide functional groups makes it a versatile scaffold for designing novel therapeutic agents.

Recent studies have highlighted the growing interest in benzoxazepine-based compounds, particularly in the context of targeting protein-protein interactions (PPIs) and enzyme inhibition. Researchers are actively exploring the role of 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide in modulating biological pathways, such as inflammation and cellular signaling. Its structural complexity and potential bioactivity align with current trends in precision medicine and personalized therapeutics.

From a synthetic chemistry perspective, the preparation of CAS No. 922006-73-3 involves multi-step organic reactions, including sulfonylation and cyclization strategies. The compound's tetrahydro-1,4-benzoxazepine moiety is particularly noteworthy, as it contributes to its stability and bioavailability. These attributes are critical for researchers developing next-generation small-molecule drugs with improved pharmacokinetic profiles.

In the realm of computational chemistry, 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has been the subject of molecular docking studies and quantitative structure-activity relationship (QSAR) analyses. These efforts aim to predict its binding affinity for various biological targets, such as kinases and G-protein-coupled receptors (GPCRs). Such insights are invaluable for optimizing drug candidates and reducing development timelines.

The compound's potential applications extend to neurodegenerative diseases, where sulfonamide-containing molecules have shown promise in modulating amyloid aggregation and oxidative stress. Additionally, its dimethoxy substituents may enhance blood-brain barrier permeability, a key consideration for central nervous system (CNS) therapeutics. These features position CAS No. 922006-73-3 as a compelling candidate for further investigation in neuropharmacology.

Environmental and sustainability considerations are also shaping research around 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide. Green chemistry approaches, such as catalytic methods and solvent-free reactions, are being explored to synthesize this compound more efficiently. These advancements align with global efforts to reduce the ecological footprint of pharmaceutical manufacturing.

In summary, 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide represents a fascinating intersection of chemistry, biology, and medicine. Its structural features, combined with emerging research trends, underscore its potential as a valuable tool for scientific innovation. Continued exploration of this compound may unlock new therapeutic avenues and contribute to the advancement of human health.

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